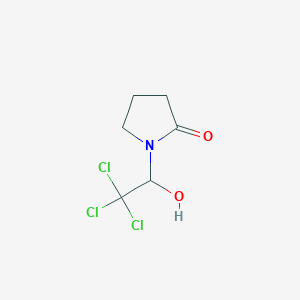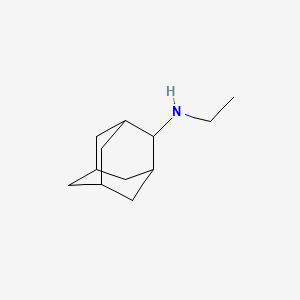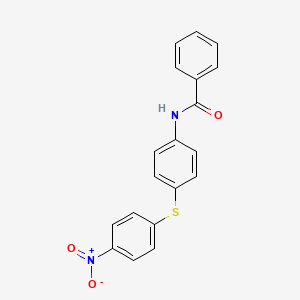
N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305. It is known for its unique structure, which includes an ethoxy group, a hydroxy group, and a benzylidene moiety attached to an isonicotinohydrazide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and isonicotinohydrazide. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours. The solid product is then filtered off and recrystallized from a methanol solution to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a corresponding hydrazine derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzylidene moiety would yield a hydrazine derivative.
Applications De Recherche Scientifique
N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings
Mécanisme D'action
The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-ethoxy-4-hydroxybenzylidene)octadecanohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)dodecanohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)benzhydrazide
Uniqueness
N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific research applications .
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14-9-11(3-4-13(14)19)10-17-18-15(20)12-5-7-16-8-6-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+ |
Clé InChI |
QDODNKVJTNFMBK-LICLKQGHSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)


![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)


